1-Amino-2-methyl-1-(oxan-4-yl)propan-2-ol
Description
1-Amino-2-methyl-1-(oxan-4-yl)propan-2-ol (IUPAC name: 2-methyl-1-[(oxan-4-yl)amino]propan-2-ol) is a secondary alcohol and amine derivative with a molecular formula of C₉H₁₉NO₂. Its structure features a hydroxyl group on the second carbon of a propane backbone, a methyl group on the adjacent carbon, and an amino group linked to a tetrahydrofuran (oxan-4-yl) ring . This unique arrangement confers distinct physicochemical properties, such as moderate polarity due to the oxan ring and hydrogen-bonding capacity from the hydroxyl and amine groups.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-amino-2-methyl-1-(oxan-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-9(2,11)8(10)7-3-5-12-6-4-7/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
IYMPVXABROETDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1CCOCC1)N)O |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Oxan-4-ylmethylamine with Propylene Oxide or 2-Methyl-2-propanol
- Reaction Overview: The most common approach involves nucleophilic substitution where oxan-4-ylmethylamine reacts with propylene oxide or 2-methyl-2-propanol under controlled conditions to form the amino alcohol.
- Reaction Conditions:
- Solvents: Often polar solvents or aqueous media.
- Catalysts: Acidic or basic catalysts may be used to facilitate ring opening of propylene oxide.
- Temperature: Mild heating (typically 40–70 °C) to optimize yield.
- Mechanism: The amino group of oxan-4-ylmethylamine attacks the electrophilic carbon of propylene oxide, opening the epoxide ring and forming the amino alcohol product.
- Yield and Purity: Optimized conditions yield high purity products with yields typically above 80%.
Reductive Amination Using Oxan-4-ylmethylamine and Ketone Precursors
- Reaction Overview: Reductive amination involves reacting oxan-4-ylmethylamine with a ketone (e.g., acetone derivatives) followed by reduction to give the amino alcohol.
- Catalysts and Reducing Agents: Commonly used reducing agents include sodium cyanoborohydride or hydrogen with metal catalysts.
- Advantages: This method allows for selective formation of the desired stereochemistry and functionalization.
- Limitations: Requires careful control of reaction pH and reducing conditions to prevent side reactions.
Multi-step Synthesis via Intermediate Amino Alcohols
- Step 1: Synthesis of 2-amino-2-methyl-1-propanol or related amino alcohols via Hofmann rearrangement or other amination methods.
- Step 2: Coupling or substitution with oxan-4-ylmethyl derivatives to introduce the tetrahydropyran ring.
- Example: The Hofmann rearrangement of 2,2-dimethyl-3-hydroxypropionamide under alkaline conditions yields 2-amino-2-methyl-1-propanol, which can be further reacted with oxan-4-ylmethyl halides or amines.
- Reaction Conditions: Acidic to neutral pH, temperatures ranging from 0 to 70 °C, and use of sodium hydroxide or sodium hypochlorite as reagents.
- Yields: Reported yields for intermediate amino alcohols are around 86%, with overall yields dependent on subsequent coupling steps.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Direct Amination with Propylene Oxide | Oxan-4-ylmethylamine + Propylene oxide | 40–70 °C, polar solvent, catalyst | >80 | >95 | Simple, efficient, widely used |
| Reductive Amination | Oxan-4-ylmethylamine + Ketone + Reducing agent | Mild heating, pH control | 70–85 | >90 | Allows stereochemical control |
| Multi-step via Hofmann Rearrangement | 2,2-Dimethyl-3-hydroxypropionamide + NaOH/NaOCl | 0–70 °C, alkaline conditions | 57–86 | ~99 | More complex, involves intermediate steps |
Research Findings and Optimization Notes
- Solvent and Catalyst Effects: Polar solvents and acid/base catalysts significantly influence reaction rates and selectivity in direct amination. Optimizing solvent polarity and catalyst concentration can improve yields.
- Temperature Control: Maintaining moderate temperatures (40–70 °C) prevents side reactions such as polymerization or decomposition of reactants.
- pH Sensitivity: Reductive amination and Hofmann rearrangement steps require precise pH control to avoid over-oxidation or incomplete conversion.
- Purification: Post-reaction purification typically involves distillation under reduced pressure and filtration to remove salts and by-products, achieving chromatographic purity above 99%.
- Scale-Up Considerations: Reaction scalability has been demonstrated with consistent yields and purity, but requires careful control of mixing and heat transfer.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-methyl-1-(oxan-4-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and include specific temperature, pressure, and solvent requirements .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products that have different functional groups replacing the original ones .
Scientific Research Applications
It appears there might be a slight misunderstanding in the chemical name provided. The search results do not contain information for "1-Amino-2-methyl-1-(oxan-4-yl)propan-2-ol". However, there is information available for the related compound "2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol". This compound, with the molecular formula C9H19NO2, has a molecular weight of 173.26 g/mol.
Chemical Reactions
2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol can undergo several types of chemical reactions:
- Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
- Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
- Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions like temperature, solvent, and pH are carefully controlled to achieve desired products.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry: Used as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions.
- Biology: Studied for potential biological activities and interactions with biomolecules.
- Medicine: Explored for potential therapeutic applications, including use as a precursor in synthesizing pharmaceutical compounds.
- Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing various industrial products.
The compound's amino alcohol functional group allows it to participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function.
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-1-(oxan-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-2-ol
- Structure : Contains an oxadiazole ring fused with an oxolan (tetrahydrofuran) group, increasing molecular rigidity.
- Its higher molecular weight (C₁₀H₁₇N₃O₃, MW 227.26) and nitrogen-rich structure suggest possible applications in medicinal chemistry as enzyme inhibitors .
Amino-Propan-2-ol Derivatives Without Cyclic Ethers
2-Amino-2-Methylpropanol (CAS 124-68-5)
- Structure : A simpler analog with a tertiary alcohol and primary amine.
- Key Differences: The absence of the oxan ring reduces steric hindrance and molecular weight (C₄H₁₁NO, MW 89.16), leading to higher water solubility. It is commonly used in surfactants and corrosion inhibitors .
Pharmaceutical Derivatives
Ornidazole (1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol)
- Structure : Features a nitroimidazole ring and chlorine substituent.
- Key Differences : The nitro group and imidazole ring confer potent antimicrobial activity, particularly against anaerobic bacteria and protozoa. Unlike the target compound, Ornidazole’s nitro group undergoes reductive activation in microbial cells, generating cytotoxic radicals .
Metoprolol-Related Impurities (e.g., (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol)
- Structure: Contains a phenoxy group and ethylamino substituent.
- Key Differences: The aromatic phenoxy group enhances lipophilicity, enabling β1-adrenergic receptor antagonism (as seen in beta-blockers like Metoprolol). The target compound’s oxan ring may reduce membrane permeability compared to this aromatic analog .
Halogenated and Aromatic Derivatives
1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol
- Structure: Includes a dichlorophenoxy group and ethylenediamine chain.
- However, halogenation raises toxicity concerns compared to the oxan-4-yl group in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Ecological and Pharmacokinetic Data
Research Findings and Discussion
- Adrenolytic Activity: Aminopropanol derivatives with bulky substituents, such as the oxan-4-yl group, show promise in blocking adrenergic receptors due to steric effects mimicking natural ligands .
- Solubility Trends: The oxan ring in the target compound likely reduces water solubility compared to simpler analogs like 2-Amino-2-Methylpropanol, but enhances lipid bilayer interaction .
- Toxicity Considerations: Halogenated derivatives (e.g., dichlorophenoxy compounds) exhibit higher ecological risks, whereas the target compound’s oxan ring may improve biodegradability .
Notes on Limitations and Contradictions
- Data Gaps : Ecological mobility and endocrine disruption data for the target compound are unavailable, necessitating further study .
- Structural-Activity Relationships : While oxadiazole-containing analogs show enhanced rigidity, their synthetic complexity may limit practical applications compared to the target compound .
Biological Activity
1-Amino-2-methyl-1-(oxan-4-yl)propan-2-ol, also known by its CAS number 2854-16-2, is an amino alcohol that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an oxane (tetrahydrofuran) ring, which may contribute to its unique pharmacological properties. Understanding the biological activity of this compound can lead to insights into its potential applications in pharmaceuticals and biochemistry.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol |
| Density | 0.9 ± 0.1 g/cm³ |
| Boiling Point | 167.2 ± 13.0 °C |
| Melting Point | 8.72 °C (estimate) |
| Flash Point | 54.9 ± 19.8 °C |
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, studies have shown that amino alcohols can act as inhibitors of phospholipase A2, an enzyme implicated in inflammatory processes . This inhibition can lead to reduced phospholipidosis, a condition associated with drug-induced toxicity.
Pharmacological Effects
The compound's biological activity has been evaluated in several contexts:
- Anti-inflammatory Activity : Inhibition of lysosomal phospholipase A2 has been correlated with reduced inflammation in cell models, suggesting that this compound may possess anti-inflammatory properties .
- Neuroprotective Effects : Some studies have indicated that amino alcohols can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
- Antitumor Potential : Preliminary data suggest that the structural features of this compound may confer antitumor activity, particularly when combined with other therapeutic agents that induce DNA damage .
Case Studies
A review of the literature reveals several case studies highlighting the biological activity of related compounds:
- Inhibition Studies : A study involving a series of amino alcohols demonstrated their ability to inhibit phospholipase A2 effectively, leading to decreased cell toxicity associated with certain drugs .
- Cell Culture Experiments : In vitro experiments using MDCK cells showed that treatment with compounds similar to this compound resulted in significant reductions in markers of cellular stress and apoptosis .
Q & A
What are the optimized synthetic routes for 1-Amino-2-methyl-1-(oxan-4-yl)propan-2-ol, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound can be approached via reductive amination or nitroalkene intermediates. For example, analogous compounds with hydroxyl and amino groups are synthesized using hydroxylamine under acidic conditions to form aminooxy derivatives . Catalytic hydrogenation (e.g., Pd/C or Raney Ni) is critical for reducing nitro intermediates to amines, with yields dependent on solvent choice (e.g., ethanol vs. THF) and hydrogen pressure . Purification often employs chromatography (silica gel or HPLC) to resolve stereoisomers, with mobile-phase optimization (e.g., hexane:ethyl acetate gradients) enhancing separation .
Methodological Considerations:
- Catalyst Optimization: Test palladium vs. nickel catalysts for regioselectivity.
- Temperature Control: Maintain 25–50°C to prevent racemization.
- Yield Data Example:
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | Pd/C | Ethanol | 78 | 95 |
| Nitroalkene Reduction | LiAlH₄ | THF | 65 | 88 |
How do stereochemical variations in this compound affect its biological activity?
Advanced Research Question
The compound’s tetrahedral oxan-4-yl group and chiral centers influence binding to enzymes like cytochrome P450. For analogous chiral amines, (1R,2S)-configurations show 3–5× higher receptor affinity than (1S,2R)-isomers due to optimal hydrogen bonding with catalytic residues . Stereochemical analysis via X-ray crystallography or circular dichroism (CD) is essential to correlate configuration with activity. For instance, fluoro and methoxy substituents in similar compounds enhance binding by 40% via hydrophobic interactions .
Methodological Recommendations:
- Enantiomer Separation: Use chiral columns (e.g., Chiralpak AD-H) with supercritical fluid chromatography (SFC).
- Docking Studies: Perform molecular dynamics simulations with proteins (e.g., PDB 1T3V) to predict binding modes.
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR: ¹H/¹³C NMR identifies oxan-4-yl ring protons (δ 3.5–4.0 ppm) and amino protons (δ 1.8–2.2 ppm). DEPT-135 clarifies tertiary carbons .
- FT-IR: Peaks at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O of oxane) confirm functional groups .
- Mass Spectrometry: High-resolution ESI-MS distinguishes isotopic patterns (e.g., [M+H]⁺ at m/z 188.1284) .
Validation Protocol:
- Compare experimental spectra with computed data (Gaussian 16, B3LYP/6-31G*) to resolve ambiguities .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. For example, a 20% variance in IC₅₀ values for analogous compounds was traced to residual solvents affecting cell viability . Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., HEK293) and buffer systems (PBS vs. HEPES).
- Purity Thresholds: Enforce ≥95% HPLC purity and quantify impurities via LC-MS.
- Statistical Analysis: Apply ANOVA to identify confounding variables (e.g., batch effects).
Case Study:
| Study | Purity (%) | IC₅₀ (μM) | pH | Outcome |
|---|---|---|---|---|
| A | 92 | 12.3 | 7.4 | Active |
| B | 98 | 8.7 | 6.8 | Inactive |
What strategies improve the design of derivatives with enhanced pharmacological profiles?
Advanced Research Question
Derivative design should target substituents on the oxan-4-yl ring or methyl group. For example, adding electron-withdrawing groups (e.g., -CF₃) to similar compounds increased metabolic stability by 60% . QSAR models (e.g., CoMFA) predict logP and pKa to optimize bioavailability .
Synthetic Workflow:
Library Synthesis: Use Ugi or Mannich reactions to generate 50–100 analogs.
ADMET Screening: Assess permeability (Caco-2 assays) and hepatic clearance (microsomal stability).
Lead Optimization: Prioritize candidates with >10× selectivity over off-targets (e.g., hERG channels).
What are the critical factors in scaling up the synthesis without compromising stereochemical integrity?
Advanced Research Question
Scale-up challenges include racemization and solvent waste. Continuous-flow reactors reduce side reactions by maintaining precise temperature (±2°C) and residence time . For example, a pilot-scale (10 L) hydrogenation of a related amine achieved 85% yield with <2% racemization using immobilized Rh catalysts .
Best Practices:
- Process Analytical Technology (PAT): Implement inline FT-IR for real-time monitoring.
- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve E-factor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
